![molecular formula C16H17N3O3S B2864375 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea CAS No. 1203120-33-5](/img/structure/B2864375.png)
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea
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Description
The compound “1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea” is a complex organic compound. It likely contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The isothiazolidine ring in this compound is likely substituted with two oxygen atoms, forming a 1,1-dioxide group .
Scientific Research Applications
Materials Science
In materials science, this compound could be utilized in the synthesis of new polymeric materials or coatings. Its molecular structure suggests potential for creating materials with specific properties such as increased durability or chemical resistance .
Organic Synthesis
“1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea” can serve as an intermediate in organic synthesis processes. Its complex structure allows for high versatility in chemical reactions, potentially leading to the creation of a variety of organic molecules .
Drug Delivery Systems
The molecular framework of this compound indicates potential applications in drug delivery systems. Its ability to form bonds with other molecules could be exploited to create drug carriers that release medication in response to specific triggers .
Fluorescent Probes
The unique chemical makeup of this compound could be utilized in the design of fluorescent probes. These probes could be used in biological research to track the presence and concentration of various biomolecules .
properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16(17-13-6-2-1-3-7-13)18-14-8-4-9-15(12-14)19-10-5-11-23(19,21)22/h1-4,6-9,12H,5,10-11H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEICZZBYHBAHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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